Norfloxacin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility at 25 °C (mg/mL): methanol 0.98; ethanol 1.9; acetone 5.1; chloroform 5.5; diethyl ether 0.01; benzene 0.15; ethyl acetate 0.94; octyl alcohol 5.1; glacial acetic acid 340

1.01e+00 g/L

Synonyms

Canonical SMILES

norfloxacin mechanism of action DNA synthesis inhibition

Detailed Mechanism of Action

The bactericidal action of norfloxacin is not a simple result of enzyme binding but occurs through a more complex process.

- Formation of a Ternary Complex: this compound binds to the complex formed by the DNA and the enzyme (gyrase or topoisomerase IV) [1]. Research indicates that unique, high-affinity this compound binding sites appear only after the gyrase-DNA complex is formed [1].

- Stabilization of DNA Breaks: By binding to this complex, this compound stabilizes a temporary break in the DNA backbone, preventing the resealing of the DNA strands [2].

- Generation of Lethal Damage: This stabilization leads to the accumulation of irreversible double-stranded DNA breaks. The stalled replication machinery encounters these breaks, triggering a cascade of events that ultimately results in bacterial cell death [2].

Experimental Protocols for Mechanism Study

To investigate this mechanism, several key experimental approaches have been used, as detailed in the research.

Studying Drug Binding to the Gyrase-DNA Complex

This protocol is used to demonstrate the complex-dependent binding of this compound, as shown in [1].

- Objective: To measure the binding of radiolabeled

[³H]this compoundto DNA gyrase, DNA, and gyrase-DNA complexes. - Materials: Purified DNA gyrase, plasmid DNA (e.g., ColE1, pBR322),

[³H]this compound, membrane filters or spin columns, and appropriate buffers. - Procedure:

- Incubation: Mix

[³H]this compoundseparately with:- DNA gyrase alone

- Plasmid DNA alone

- Pre-formed gyrase-plasmid DNA complexes

- Separation:

- Membrane Filtration: Pass the mixtures through a membrane that retains protein and protein-DNA complexes but not free DNA or drug.

- Spin Columns: Use gel filtration spin columns to separate large complexes from unbound components.

- Quantification: Measure the radioactivity retained on the filter or in the spin column eluate to quantify the amount of bound this compound.

- Incubation: Mix

- Key Finding: Significant, saturable binding of this compound occurs only in the presence of the gyrase-DNA complex, with minimal binding to the enzyme or DNA alone [1].

DNA Supercoiling Inhibition Assay

This is a functional assay to directly demonstrate the inhibition of gyrase activity [1].

- Objective: To assess the inhibition of DNA gyrase's supercoiling activity by this compound and correlate it with binding data.

- Materials: Purified DNA gyrase, relaxed plasmid DNA substrate, ATP, supercoiling buffer, this compound, and agarose gel electrophoresis equipment.

- Procedure:

- Reaction Setup: Incubate relaxed plasmid DNA with DNA gyrase and ATP in the presence of increasing concentrations of this compound.

- Reaction Termination: Stop the reactions at a specific time point.

- Analysis: Analyze the DNA products by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

- Correlation: The concentration of this compound that inhibits supercoiling by 50% (IC₅₀) should correlate with the concentration that saturates the complex-dependent binding sites [1].

The following diagram illustrates the logical relationship and experimental workflow for studying this compound's mechanism of action.

Structural Insights and Analogue Development

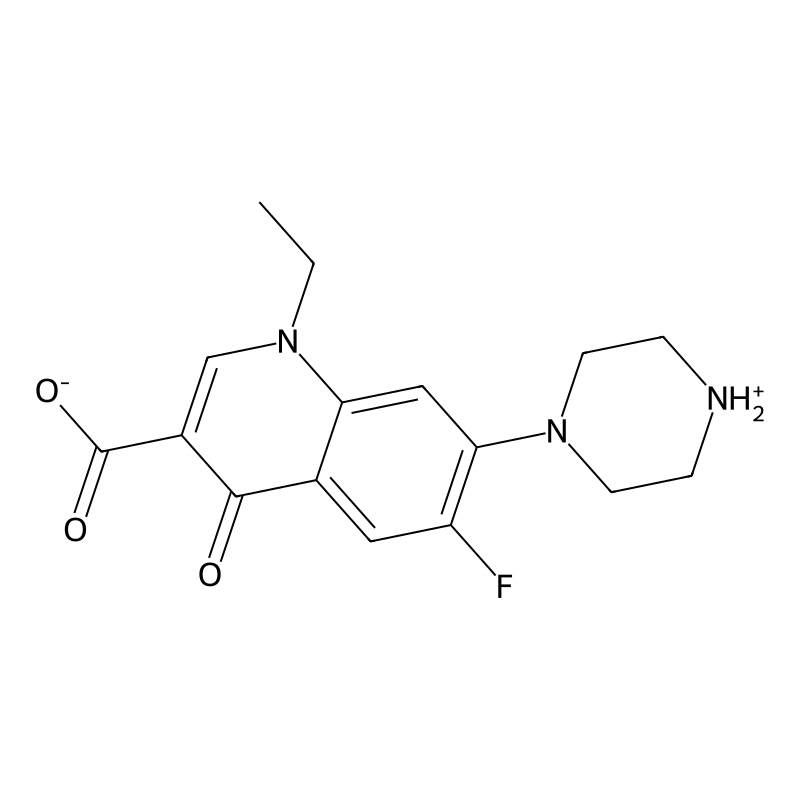

The core structure of this compound allows for strategic modifications to enhance potency and overcome bacterial resistance. The table below outlines the role of key regions of the molecule based on studies of its analogues [3] [4] [5].

| Structural Region | Role & Rationale for Modification | Experimental Outcome Example |

|---|---|---|

| C-7 Piperazine Ring | Improves water solubility and Gram-positive activity; a common site for introducing secondary pharmacophores [3] [5]. | Adding hydrophobic groups created dual-action inhibitors that also target cell wall synthesis (e.g., MurG, PonA) [3]. |

| C-8 Position | Introducing a fluorine atom can significantly enhance antibacterial potency, especially against Gram-positive bacteria [4]. | Some 8-fluoro derivatives showed activity ~35-fold greater than this compound against resistant S. aureus [4]. |

| C-3 Carboxyl Group | Essential for binding to the enzyme-DNA complex; modification can alter spectrum and potency [5]. | An ester derivative at C-3 showed potent activity against Gram-negative strains [5]. |

Recent research explores a polypharmacology approach, designing this compound hybrids with additional metal-chelating (e.g., hydroxamic acid) and hydrophobic groups. These hybrids inhibit both DNA gyrase/topo IV and bacterial cell wall synthesis enzymes, representing a novel strategy to combat resistance [3].

References

- 1. Mechanism of quinolone inhibition of DNA gyrase. ... [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Lactate? [synapse.patsnap.com]

- 3. Rational design, synthesis, molecular modeling, biological ... [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antibacterial evaluation of novel 8-fluoro ... [sciencedirect.com]

- 5. Design, Synthesis, and In Silico Studies of New this compound ... [mdpi.com]

norfloxacin pharmacokinetics absorption distribution metabolism

Norfloxacin Pharmacokinetic Parameters

The table below summarizes the key quantitative pharmacokinetic data for oral this compound in humans.

| Parameter | Value/Range | Notes | Source |

|---|---|---|---|

| Bioavailability | 30 - 40% | Indicates moderate and variable oral absorption. | [1] [2] |

| Time to Peak Serum Concentration (T~max~) | 1 - 2 hours | Rapid absorption after a 400 mg oral dose. | [3] |

| Peak Serum Concentration (C~max~) | 1.5 - 2.0 μg/mL | Achieved after a standard 400 mg dose. | [3] |

| Protein Binding | 10 - 15% | Low binding to serum proteins. | [1] [2] |

| Elimination Half-Life (T~1/2~) | 3 - 4 hours | Prolonged in renal impairment; requires dosage adjustment if GFR < 20 mL/min. | [3] [1] [2] |

| Renal Excretion (Unchanged Drug) | ~30% | Excreted via glomerular filtration and tubular secretion. | [3] [2] |

| Fecal Excretion | Significant portion | A major route of elimination for the unabsorbed fraction. | [1] |

| Primary Metabolites Identified | 6 | Metabolites formed via hepatic and renal metabolism. | [3] [2] |

Mechanism of Action and Metabolic Pathways

This compound exerts its bactericidal effect by inhibiting two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. This inhibition blocks bacterial DNA replication, transcription, repair, and recombination. The fluorine atom at the 6-position enhances its potency against gram-negative bacteria, while the piperazine ring at the 7-position contributes to its anti-pseudomonal activity [4] [2].

Recent environmental studies have provided deeper insights into this compound's biotransformation, revealing specific degradation pathways as shown in the diagram below.

Key metabolic transformation pathways of this compound identified in biodegradation studies [5] [6].

In humans, this compound is eliminated through multiple routes, including renal excretion (both glomerular filtration and tubular secretion), hepatic metabolism, and biliary excretion [2]. The presence of multiple metabolites confirms significant biotransformation [3].

Advanced Experimental Protocols

For researchers, understanding the methodologies used to study this compound's pharmacokinetics and degradation is crucial. Here are detailed protocols for key experiments.

Protocol 1: HPLC Analysis of this compound in Biological Samples

This method is adapted from protocols used in clinical pharmacokinetic studies [7].

- Sample Preparation: Deproteinize plasma or urine samples using an organic solvent like acetonitrile or methanol in a 1:2 or 1:3 ratio (sample:solvent). Vortex mix for 1-2 minutes and centrifuge at high speed (e.g., 10,000-15,000 × g) for 10 minutes. Collect the clear supernatant for analysis.

- Chromatographic Conditions:

- Column: Reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 μm particle size).

- Mobile Phase: A mixture of buffer and organic modifier. A common composition is an aqueous solution (e.g., 0.05 M phosphoric acid adjusted to pH 3.0 with triethylamine) mixed with acetonitrile in a ratio of approximately 80:20 (v/v). The mobile phase should be degassed and filtered.

- Flow Rate: 1.0 mL/min.

- Detection: Fluorescence detection is highly sensitive (e.g., excitation 280 nm, emission 450 nm). Alternatively, UV detection at ~270-280 nm can be used.

- Injection Volume: 20-50 μL.

- Quantification: Construct a calibration curve using spiked blank plasma/urine samples with known concentrations of this compound standard. Calculate concentrations in unknown samples by comparing peak areas to the standard curve.

Protocol 2: Microbial Co-metabolism for this compound Biodegradation

This protocol is based on recent environmental research aimed at enhancing this compound removal [5] [6].

- Consortium Cultivation: Inoculate a bacterial consortium (e.g., from marine sediment) or microalgae (Chlorella pyrenoidosa) into a nutrient medium. For bacteria, use a standard LB medium or a defined inorganic salts medium.

- Experimental Setup:

- Prepare experimental flasks with the culture medium.

- Add this compound to a final concentration (e.g., 10-50 mg/L).

- Test various co-metabolic substrates:

- Carbon Sources: Glucose, amino acids (L-alanine, L-leucine, L-glutamic acid), sodium acetate, each at 2-10 mM.

- Metal Ions: Mn²⁺ or Fe³⁺, at concentrations of 1-2 mM.

- Include controls with no co-substrate and no microbial inoculum.

- Incubation and Sampling: Incubate flasks under optimal growth conditions (e.g., 30°C, with shaking for aerobic bacteria). Sample at regular intervals (e.g., 0, 12, 24, 48 hours).

- Analysis:

- This compound Removal: Measure this compound concentration in the supernatant using HPLC (see Protocol 1).

- Metabolite Identification: Analyze samples using LC-MS/MS to identify transformation products based on mass shifts and fragmentation patterns.

- Mechanistic Studies: To investigate the mechanism, perform molecular docking simulations using this compound as the ligand and target enzymes (e.g., cytochrome P450, peroxidases) as receptors to predict binding affinities and interaction sites [5].

Research Implications and Future Directions

The pharmacokinetic profile of this compound supports its clinical use for uncomplicated urinary tract infections, where high urinary concentrations are achieved [3] [2]. However, its relatively low systemic bioavailability also means a large portion of the administered dose is excreted unchanged into the environment [5].

This has driven advanced research into biodegradation strategies, particularly co-metabolism, to remove this compound from wastewater. The discovery that metal ions like Fe³⁺ can synergize with carbon sources to enhance degradation opens new avenues for designing more effective bioremediation systems [5].

Future research will likely focus on:

- Scale-up of promising co-metabolism systems for industrial wastewater treatment.

- Elucidating the precise role of key metabolic genes (e.g., cytochrome P450, peroxidase) upregulated during co-metabolism [6].

- Addressing the challenge of adsorbent disposal in physical removal methods [5].

References

- 1. This compound [en.wikipedia.org]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Review of the bioavailability and pharmacokinetics of oral this compound [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a fluoroquinolone antibacterial agent. ... [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative assessment, molecular docking and novel ... [sciencedirect.com]

- 6. Co-metabolism of this compound by Chlorella pyrenoidosa [pubmed.ncbi.nlm.nih.gov]

- 7. of Pharmacokinetics in healthy volunteers and patients... This compound [link.springer.com]

norfloxacin spectrum of activity gram-positive gram-negative bacteria

Mechanism of Antibacterial Action

Norfloxacin exerts its bactericidal effect by simultaneously inhibiting two critical bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV [1] [2]. This dual inhibition disrupts essential DNA processes.

- DNA Gyrase: Primarily found in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, which is essential for DNA replication and transcription. This compound binds to the A subunit of this enzyme, preventing its function [3] [2].

- Topoisomerase IV: Primarily found in Gram-positive bacteria, this enzyme is crucial for separating interlinked daughter chromosomes after DNA replication. This compound's inhibition of this enzyme prevents proper cell division [2].

The primary consequence of inhibiting these enzymes is the formation of double-stranded breaks in the bacterial DNA, leading to irreversible cell death [2].

Spectrum of Activity & Resistance Data

This compound demonstrates broader and more potent activity against Gram-negative bacteria compared to Gram-positives [3] [1]. The table below summarizes its typical spectrum and recent resistance findings.

| Bacterial Category | Example Pathogens | Activity Level & Notes | Recent Resistance Data (2025 Study) |

|---|---|---|---|

| Gram-Negative Bacteria | Escherichia coli, Proteus mirabilis, Pseudomonas aeruginosa, Salmonella spp., Shigella spp. [2] | Broad-spectrum activity; commonly used for urinary tract infections (UTIs) where these pathogens are prevalent [1] [2]. | This compound resistance observed in 97.1% of E. coli clinical isolates in a recent cohort study [4]. |

| Gram-Positive Bacteria | Staphylococcus aureus [5] [6] | Less potent than against Gram-negatives; generally, staphylococci are more susceptible than streptococci [3]. | Widespread multidrug resistance observed in environmental isolates from extreme habitats [7] [8]. |

Experimental Protocols for Susceptibility Testing

For researchers characterizing bacterial susceptibility or resistance to this compound, standard clinical laboratory methods are applicable.

Disk Diffusion Method (Kirby-Bauer)

This is a common technique for phenotypic resistance profiling, as used in recent studies on environmental and clinical isolates [7] [4].

- Preparation: Adjust the turbidity of a bacterial suspension to a 0.5 McFarland standard (approx. 1 x 10⁸ CFU/mL) [7] [8].

- Inoculation: Evenly spread the suspension onto the surface of a Mueller-Hinton agar (MHA) plate using a sterile swab [4].

- Application: Place a this compound-impregnated disk (5 μg/disk) onto the inoculated agar surface [7].

- Incubation: Incubate plates at 37°C for 16-24 hours [4].

- Interpretation: Measure the diameter of the inhibition zone. Isolates are categorized as Susceptible, Intermediate, or Resistant based on standards from organizations like the CLSI [7] [4]. Proposed breakpoints from historical studies are: ≥17 mm (Susceptible), 13-16 mm (Intermediate), ≤12 mm (Resistant) [3].

Broth Dilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) provides a quantitative measure of resistance.

- Preparation: Create a series of two-fold dilutions of this compound in a broth medium within a 96-well microtiter plate [7] [8].

- Inoculation: Add a standardized inoculum of the test bacterium to each well.

- Incubation: Incubate the plate at 37°C for 16-20 hours [4].

- Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. MIC ≤ 16 μg/mL is typically considered susceptible, and MIC ≥ 32 μg/mL indicates resistance [3].

Research on Novel this compound Analogues

The high rates of resistance have spurred research into novel this compound analogues. Key strategies include:

- N-4-piperazinyl modification: Adding substitutions at the piperazine ring can enhance lipophilicity, improve activity against Gram-positive bacteria, and combat resistance [5] [6].

- Sulfur-containing moieties: Incorporating sulfur-based groups like thiophene or thiazole shows promise for creating hybrids with synergistically enhanced antimicrobial effects [6].

Recent studies report promising candidates:

- One 2025 study synthesized derivatives that showed a 37-fold increase in potency against S. aureus compared to native this compound [5].

- Other analogues demonstrated enhanced activity against challenging Gram-negative strains like K. pneumoniae and P. aeruginosa [5].

Key Considerations for Researchers

- Anaerobe Activity: this compound, like other fluoroquinolones, generally has poor activity against anaerobic bacteria [3].

- Post-Antibiotic Effect: The drug exhibits a post-antibiotic effect, meaning it continues to suppress bacterial growth even after its concentration falls below the MIC, which can influence dosing regimens [2].

- Resistance Mechanisms: Beyond target enzyme mutations, bacteria develop resistance through efflux pumps and reduced permeability [5]. The high resistance rates underscore that this compound's clinical use should be guided by up-to-date susceptibility testing [4].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. This compound, a fluoroquinolone antibacterial agent. ... [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial resistance and beta-lactamase gene ... [nature.com]

- 5. Design, Synthesis, and In Silico Studies of New this compound ... [mdpi.com]

- 6. Synthesis, characterization, molecular docking, and ... [sciencedirect.com]

- 7. Correlation Study on Antibiotic Resistance and ... [mdpi.com]

- 8. Correlation Study on Antibiotic Resistance and Antibacterial ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Review: Norfloxacin Ecotoxicology in Aquatic Systems

Environmental Occurrence and Distribution

Norfloxacin (NOR), a third-generation fluoroquinolone antibiotic, has been detected globally in various aquatic environments due to its widespread use and environmental persistence. The following table summarizes its measured concentrations across different aquatic compartments:

Table 1: Global Environmental Concentrations of this compound

| Environmental Compartment | Location | Concentration Range | Notes | Source |

|---|---|---|---|---|

| Surface Water | Global Average | ~1 μg/L (average) | Maximum concentrations approach 10 μg/L | [1] |

| Coastal Regions (China) | Bohai Sea, Yellow Sea, East China Sea, South China Sea | 0.311 μg/L (average), >0.9 μg/L (max) | Most commonly detected quinolone in the region | [1] |

| Urban Lake Water | Moon Lake, Ningbo, China | ND - 267.0 ng/L | Considered to have high ecological risk (RQ>1) | [2] |

| Marine Organisms | Nine species from Pearl River Delta, China | Max: 254.59 ng/g (wet weight) | - | [1] |

| Sediments | Pearl River Delta, China | 1.88 - 11.20 ng/g (dry weight) | - | [1] |

| Sediments | Northern coast of the Persian Gulf | Max: 25.32 ng/g (dry weight) | - | [1] |

| Antarctic Waters | - | Average concentrations in μg/L | Confirming long-range transport | [1] |

Its presence in pristine environments like Antarctic waters confirms its long-range transport potential and environmental persistence [1]. Due to continuous infusion into the environment, NOR exhibits "pseudo-persistence", leading to its classification as an emerging contaminant of concern [3] [4].

Ecotoxicological Effects on Aquatic Organisms

The toxicological impacts of NOR are multifaceted and have been observed across a wide spectrum of aquatic biota, from primary producers to fish.

Toxicity to Fish and Aquatic Invertebrates

Chronic exposure to NOR, even at environmentally relevant concentrations, can induce significant adverse effects, including transgenerational impacts.

Table 2: Observed Toxicological Effects of this compound on Aquatic Fauna

| Organism | Exposure Scenario | Key Toxicological Endpoints | Citation |

|---|

| Marine Medaka (Oryzias melastigma) | Full life-cycle & multigenerational (F0, F1, F2) | • Concentration-dependent growth suppression (reduced body length). • Skeletal deformities in larvae and adults. • Impaired cartilage development and bone mineralization. • Transgenerational transmission of skeletal toxicity. | [1] | | Zebrafish (Danio rerio) | Embryonic exposure | • Increased mortality and reduced hatching rates. • Neurodevelopmental toxicity. • Disturbed early skeletal development. | [1] | | Carp (Cyprinus carpio) | - | Immunosuppressive effects. | [1] | | Goldfish (Carassius auratus) | - | Increased gonadal DNA damage in males. | [1] | | Daphnia magna & Artemia salina | Exposure to polystyrene (PS) leachates (co-stressor) | Higher mortality in A. salina; elevated antioxidant enzyme activities at sublethal concentrations. | [5] |

Toxicity to Algae and Aquatic Plants

Primary producers like algae and macrophytes are also vulnerable, with toxicity often linked to disruptions in photosynthetic machinery.

- Marine Diatoms (Skeletonema costatum): Exposure to high concentrations of NOR and other quinolones inhibits algal growth by impairing photosynthesis and inducing oxidative stress [5].

- Duckweed (Lemna minor): Used as a bioindicator, this macrophyte shows toxicity from NOR and its degradation products, assessed through reductions in frond number, chlorophyll content, photosynthetic efficacy, and increased Reactive Oxygen Species (ROS) production [6].

Molecular Mechanisms of Toxicity

Integrated proteomic and epigenetic analyses, particularly from multi-generational studies in marine medaka, have elucidated key pathways underlying NOR's toxicity.

Diagram 1: Key molecular pathways of this compound toxicity in aquatic organisms, showing how initial cellular stress leads to specific physiological outcomes like skeletal deformities and transgenerational effects.

The bone morphogenetic protein (BMP) and Wnt signaling pathways are critically involved in regulating bone and cartilage development. Disruption of these conserved pathways provides a mechanistic explanation for the skeletal abnormalities observed in multiple fish species [1].

Interaction with Other Contaminants and Ecosystem Processes

NOR does not exist in isolation in the environment, and its interactions with other pollutants can alter its effects and the fate of other chemicals.

- Influence on Herbicide Persistence: NOR can significantly inhibit the dissipation of common herbicides like simazine, atrazine, and acetochlor in sediment and water-sediment microcosms. This leads to lengthened half-lives and enhanced residues of these herbicides, thereby increasing their environmental persistence and associated risks [7].

- Impact on Water Treatment Biofilms: In rotating biological contactor (RBC) systems used for treating polluted river water, NOR exposure negatively affects microbial communities. It reduces microbial diversity and richness, lowers VSS/TSS ratio and TTC-dehydrogenase activity, and stimulates the secretion of extracellular polymeric substances (EPS) as a microbial defense mechanism. This can compromise the efficiency of biological wastewater treatment processes, particularly for nitrogen and phosphorus removal [3].

Experimental Protocols for Ecotoxicological Assessment

Multi-Generational Fish Skeletal Toxicity Assay

This protocol is adapted from the study on marine medaka (Oryzias melastigma) [1].

Diagram 2: Experimental workflow for multi-generational fish skeletal toxicity assay.

- Test Organism: Marine medaka (Oryzias melastigma). Select fertilized eggs at the blastula stage.

- Exposure Design:

- Chemicals: this compound (analytical standard).

- Concentrations: Environmentally relevant concentrations (e.g., 0, 0.05, 0.5, and 5 μg/L).

- Duration: Full life-cycle exposure (e.g., 120 days post-fertilization) for the parental (F0) generation.

- Conditions: Maintain standard laboratory conditions (salinity, temperature, photoperiod) with semi-static renewal of test solutions.

- Sample Collection:

- Collect larvae, juveniles, and adult fish at predetermined time points.

- Raise the F1 and F2 generations under the same exposure conditions to assess transgenerational effects.

- Morphological Analysis:

- Growth Metrics: Measure body length and weight.

- Skeletal Staining: Use a double-staining protocol with Alcian Blue (for cartilage) and Alizarin Red (for bone) to visualize and quantify skeletal abnormalities, including spinal curvature and craniofacial deformities.

- Molecular Analysis:

- Gene Expression: Analyze the expression of genes related to skeletal development (e.g., in BMP and Wnt signaling pathways) using qPCR.

- Protein Expression: Use Western Blotting to confirm changes in key protein levels.

- Proteomic and Epigenetic Analysis:

- Utilize LC-MS/MS for Tandem Mass Tag (TMT)-based quantitative proteomics to identify differentially expressed proteins.

- Integrate with epigenetic analyses (e.g., DNA methylation) to explore mechanisms of transgenerational inheritance.

Phytotoxicity Assessment Using Duckweed (Lemna minor)

This protocol is adapted from studies evaluating toxicity in aquatic plants [6].

- Test Organism: Lemna minor (Duckweed). Use healthy, axenic cultures from a single colony.

- Exposure Design:

- Prepare NOR solutions and/or its degradation mixtures post-oxidation.

- Include metal cations (e.g., Na+, Fe2+, Cu2+) if investigating co-factor effects.

- Use standardized growth media (e.g., Steinberg medium) and controlled environmental conditions (light, temperature).

- Endpoint Measurements:

- Growth Inhibition: Count frond number every 2-3 days over a 7-day exposure.

- Chlorophyll Content: Extract and measure chlorophyll a and b spectrophotometrically.

- Photosynthetic Efficiency: Measure chlorophyll fluorescence parameters (e.g., Fv/Fm) using a PAM fluorometer.

- Oxidative Stress: Quantify Reactive Oxygen Species (ROS) production using fluorescent probes (e.g., H2DCFDA).

Conclusion and Future Perspectives

This compound poses a significant and multi-faceted threat to aquatic ecosystems. Its environmental persistence, ability to induce transgenerational toxic effects—particularly skeletal deformities via disruption of key signaling pathways—and potential to alter the fate of co-pollutants underscore its complex ecological risks. Future research should prioritize:

- Investigating Mixture Toxicity: More studies are needed on the combined effects of NOR with other prevalent contaminants, such as microplastics and heavy metals [5] [4].

- Advanced Treatment Technologies: Developing and optimizing efficient, cost-effective degradation methods like catalytic membrane bioreactors and advanced oxidation processes to remove NOR and mitigate its toxicity before environmental discharge [6] [4].

- Field-Validated Risk Assessment: Translating laboratory findings to complex natural environments through mesocosm studies and robust monitoring programs to refine ecological risk assessments.

References

- 1. Molecular mechanisms underlying multi-generational ... [sciencedirect.com]

- 2. 宁波月湖水体中抗生素的分布与生态风险评价 - 湖泊科学 [jlakes.org]

- 3. 诺氟沙星对生物转盘反应器处理污染河水性能的影响 [html.rhhz.net]

- 4. Global Distribution, Ecotoxicity, and Treatment Technologies ... [pmc.ncbi.nlm.nih.gov]

- 5. Editorial: Impacts of emerging contaminants and their ... [frontiersin.org]

- 6. This compound Oxidative Degradation and Toxicity in Aqueous ... [mdpi.com]

- 7. Effects of antibiotic this compound on the degradation and ... [sciencedirect.com]

norfloxacin bacterial resistance mechanisms quinolone resistance

Molecular Mechanisms of Norfloxacin Resistance

This compound, a fluoroquinolone antibiotic, primarily targets two essential bacterial type II topoisomerase enzymes: DNA gyrase and DNA topoisomerase IV [1]. Resistance emerges through chromosomal mutations and acquired resistance genes, often leading to cross-resistance within the quinolone class [1].

Target Enzyme Alterations (Primary Mechanism)

Mutations occur in specific domains of the genes encoding the target enzymes, reducing drug binding affinity [1].

- Quinolone Resistance-Determining Region (QRDR):

- GyrA (DNA Gyrase): The most common mutations occur at Ser83 and Asp87 (using E. coli numbering). These substitutions, particularly Ser83→Trp/Leu, directly reduce this compound binding to the enzyme-DNA complex [1].

- ParC (Topoisomerase IV): Mutations in equivalent residues (e.g., Ser80) follow a similar pattern, often appearing after gyrA mutations in gram-negative bacteria [1].

- GyrB/ParE Subunits: Less frequent mutations occur in these subunits (e.g., gyrB Asp426Asn), often involving acidic residues that may disrupt charge-based drug interactions [1].

The table below summarizes the key genetic mutations and their phenotypic consequences:

Table 1: Primary Chromosomal Mutations Conferring this compound Resistance

| Gene/Protein | Common Mutation Sites | Molecular Consequence | Resistance Level |

|---|---|---|---|

| GyrA (DNA Gyrase) | Ser83, Asp87 [1] | Reduced drug binding to enzyme-DNA complex [1] | High-level (often first-step) |

| ParC (Topo IV) | Ser80, Glu84 [1] | Reduced drug binding to enzyme-DNA complex [1] | Additive, leading to high-level |

| GyrB/ParE | Asp426 (GyrB) [1] | Potential disruption of drug-enzyme contacts [1] | Low to moderate |

Efflux Pump Overexpression

The second major mechanism involves the overexpression of native efflux pumps that expel this compound from the cell [1]. This is often a broad-spectrum mechanism, contributing to multidrug resistance.

- Regulatory Mutations: Mutations in regulatory genes (e.g., marR, acrR) lead to constitutive overexpression of efflux systems [1] [2].

- Major Efflux Systems:

The following diagram illustrates the interplay of these core resistance mechanisms within a bacterial cell:

Diagram: Core this compound resistance mechanisms: (1) Drug binding to targets, (2) Target site mutations preventing binding, and (3) Efflux pump overexpression expelling the drug.

Plasmid-Mediated Resistance (PMQR)

Acquired genes on mobile genetic elements confer low-level resistance that facilitates the selection of higher-level chromosomal mutations [1].

Table 2: Plasmid-Mediated Quinolone Resistance (PMQR) Mechanisms

| Mechanism | Gene Examples | Function | Impact on MIC |

|---|---|---|---|

| Target Protection | qnrA, qnrB, qnrS [1] | Qnr proteins protect DNA gyrase/topo IV from quinolone inhibition [1] | Low-level increase (2- to 8-fold) |

| Enzymatic Modification | aac(6')-Ib-cr [1] | Acetylates this compound and ciprofloxacin at the amino nitrogen on the piperazinyl ring [1] | Low-level increase |

| Efflux Pumps | qepA, oqxAB [1] | Plasmid-encoded pumps specific for fluoroquinolones [1] | Low-level increase |

Current Resistance Epidemiology and Co-Resistance

Recent clinical studies reveal alarming resistance patterns. A 2025 cohort study of 2,098 patients found This compound resistance in 97.1% of E. coli isolates, the highest among all antibiotics tested [3]. This is frequently linked to co-resistance with other drug classes via shared mechanisms like efflux pumps and the carriage of Extended-Spectrum Beta-Lactamase (ESBL) genes [3]. The predominant ESBL gene identified was blaCTX-M (38.1%), with carbapenem resistance genes blaOXA-48 (25.3%) and blaNDM (22.7%) also prevalent [3].

Experimental Protocols for Resistance Studies

Mutant Selection and Characterization

Protocol: In vitro Selection of this compound-Resistant Mutants

- Bacterial Strains: Use wild-type, antibiotic-sensitive strains (e.g., E. coli BW25113 or clinical isolates) [2].

- Culture Conditions: Grow bacteria in Mueller-Hinton broth at 37°C with shaking.

- Selection Pressure: Expose mid-log phase cultures to this compound at sub-inhibitory concentrations (e.g., ¾ MIC) for 48 hours [2]. To study the effect of non-antibiotic medications, co-expose bacteria to gut-relevant concentrations of drugs like ibuprofen or acetaminophen, which have been shown to significantly increase mutation frequency and confer high-level ciprofloxacin/norfloxacin resistance [2].

- Plating and Isolation: Plate serial dilutions onto agar plates containing this compound at 1x, 2x, and 4x the MIC of the parent strain. Incubate and select isolated colonies from the highest drug concentration for further analysis [2].

- Determining Mutation Frequency: Calculate as the number of resistant mutants (CFU/mL) divided by the total viable cell count (CFU/mL) [2].

Genotype-Phenotype Correlation Analysis

Protocol: Whole-Genome Sequencing of Resistant Mutants

- DNA Extraction: Use commercial kits (e.g., Qiagen QIAamp DNA Blood Mini Kit) for high-quality genomic DNA purification [4].

- Whole-Genome Sequencing: Perform sequencing on a platform such as Illumina. Aim for >50x coverage.

- Bioinformatic Analysis:

- Assembly: De novo assembly of sequencing reads.

- Variant Calling: Map reads to a reference genome (e.g., E. coli MG1655) to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels).

- Variant Annotation: Focus on known resistance loci: gyrA, gyrB, parC, parE, and regulatory genes for efflux pumps like marR and acrR [2].

- Resistance Gene Screening: Use databases (e.g., CARD, ResFinder) to identify acquired resistance genes (qnr, aac(6')-Ib-cr) [4].

Protocol: Phenotypic Confirmation of Efflux Pump Activity

- Efflux Pump Inhibition Assay:

- Determine the MIC of this compound for the resistant mutant in the presence and absence of an efflux pump inhibitor (e.g., Phe-Arg-β-naphthylamide (PAβN) at 20-50 µg/mL).

- A ≥4-fold reduction in MIC in the presence of the inhibitor confirms active efflux contribution to resistance [1].

Advanced Detection Methodologies

Moving beyond traditional culture, molecular methods allow for rapid detection of resistance markers.

Multiplex qPCR for Resistance Genes

This protocol enables simultaneous detection of multiple resistance determinants directly from a sample [4].

- Assay Design: Design 5' nuclease (TaqMan) assays for top AMR genes. A standardized 4-plex reaction model using fluorophores (FAM, HEX, ROX, Cy5) can be scaled to detect 24 targets in 6 reactions [4].

- Targets for this compound Resistance: Include qnrA, qnrB, qnrS, aac(6')-Ib-cr, and oqxAB [4].

- Procedure:

- DNA Extraction: Purify total DNA from clinical isolates or urine samples.

- PCR Setup: Use a multiplex-optimized master mix containing DNA polymerase, dNTPs, and UNG. Primers and probes are added at optimized concentrations.

- Thermal Cycling: 25°C for 2 min, 95°C for 2 min, followed by 40 cycles of 95°C for 3 sec and 60°C for 30 s with fluorescence capture [4].

- Data Analysis: A positive call is made based on the cycle threshold (Ct) value. This method shifts diagnostics from monomicrobial to polymicrobial infection analysis [4].

Biosensor Development

Biosensors represent a promising, rapid alternative for detecting antibiotics and resistance markers [5] [6]. They consist of a biological recognition element (antibody, enzyme, DNA, aptamer) integrated with a transducer (electrochemical, optical) [6].

- Recent Advances: Materials like aptamers and molecularly imprinted polymers (MIPs) enhance sensor performance and selectivity for targets like this compound [5].

- Application: While biosensors for antibiotic detection are often validated in environmental samples (milk, meat), their application is expanding to clinical matrices for rapid guidance [6].

Research and Development Directions

The high prevalence of resistance drives research into this compound analogs and novel strategies [7] [8].

- Structural Modifications: Key areas include substitutions at the 7 and 8 positions of the quinolone core to enhance potency, broaden the spectrum, and overcome resistance [7].

- Innovation Focus: The market shows development in extended-release formulations and combination therapies to combat resistance and improve patient compliance [8].

- Market Context: The global this compound market is substantial, valued in the range of $500-600 million, and is projected to grow, underscoring the continued need for effective derivatives [8].

References

- 1. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of commonly used non-antibiotic medications on ... [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial resistance and beta-lactamase gene ... [nature.com]

- 4. Multiplex Detection of Antimicrobial Resistance Genes for ... [mdpi.com]

- 5. Electrochemical Sensors for Antibiotic Detection [pmc.ncbi.nlm.nih.gov]

- 6. Updates on developing and applying biosensors for the ... [frontiersin.org]

- 7. Exploring this compound analogs in combating antimicrobial ... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Analysis Report 2025: Market to Grow by a ... [archivemarketresearch.com]

norfloxacin safety profile pregnancy lactation category

Norfloxacin Use in Pregnancy

The US FDA classifies this compound in Pregnancy Category C, indicating that animal reproduction studies have shown an adverse effect on the fetus, and there are no adequate and well-controlled studies in humans [1]. The Australian TGA assigns it to Category B3, meaning drugs taken by a limited number of pregnant women without observed increased malformations, but animal studies have shown evidence of fetal damage [1].

Mechanism and Teratogenicity: this compound is a bactericidal fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV [2]. A primary theoretical concern is its potential to cause cartilage damage and arthropathy in developing joints, based on observations in immature animals [1] [3]. However, a surveillance study of 549 fluoroquinolone-exposed pregnancies found a malformation rate of 4.8%, not higher than the background rate [1].

Key Animal Study (Rat Model): A 2014 study investigated the teratogenic effects of this compound in rats [4].

- Experimental Protocol: Forty pregnant rats were divided into four groups. Three groups received this compound orally from the 6th to 15th day of gestation (period of organogenesis) at doses of 500, 1000, and 2000 mg/kg/day. A control group received distilled water. Dams were sacrificed on the 20th day of gestation, and fetuses were examined for morphological, visceral, and skeletal abnormalities [4].

- Findings: The study demonstrated dose-dependent embryotoxicity and teratogenicity, summarized in the table below.

| Parameter | Control Group | 500 mg/kg/day | 1000 mg/kg/day | 2000 mg/kg/day |

|---|---|---|---|---|

| Viable Fetuses (%) | 91 (100%) | 80 (98.88%) | 61 (89.71%) | 39 (68.42%) |

| Resorbed Fetuses | 0 | 1 | 5 | 11 |

| Fetal Body Weight (g) | 4.36 ± 0.79 | 3.71 ± 0.68 | 3.19 ± 0.54 | 2.78 ± 0.47 |

| Visceral Defects | None | Brain diverticulum, hypoplasia (lung, thymus), organ enlargement (heart, liver) | Same types as 500 mg/kg, higher frequency | Same types as other groups, highest frequency |

| Skeletal Defects | None | Impaired skull ossification, absent/delayed bone formation in vertebrae and digits | Increased severity and frequency from 500 mg/kg | Highest rate of defects (e.g., 53.33% skull ossification impairment) |

Table Source: Adapted from Aboubakr et al., 2014 [4].

- Human Pregnancy Data: A study of 35 women exposed to this compound or ciprofloxacin during the first trimester found no malformations in their infants. Follow-up showed no differences in developmental milestones or joint problems compared to unexposed infants [5]. The US Michigan Medicaid surveillance study reported major birth defects in 5 out of 139 exposed newborns [1].

The following diagram summarizes the potential effects of this compound on fetal development based on the animal data:

Potential Fetal Effects of this compound Based on Animal Data

This compound Use During Lactation

The LactMed database classifies this compound as acceptable during breastfeeding with infant monitoring [6]. Amounts excreted into breast milk are low, and this compound was undetectable in milk after a single 200 mg oral dose [1] [6]. The calcium in breast milk may potentially bind to this compound and further inhibit its absorption [6].

Mechanism and Infant Risk: The concern for nursing infants is the potential effect on gastrointestinal flora (diarrhea, candidiasis) and theoretical risk to developing joints [1] [6]. However, this compound has the lowest serum levels, milk levels, and oral bioavailability among fluoroquinolones, so the risk to a nursing infant is considered minimal [6].

Contrasting Data and Recommendations: A sheep study found milk concentrations up to 40 times higher than corresponding serum levels, with therapeutic drug levels detected in suckling lambs. This study concluded that fluoroquinolone therapy should be discouraged during breastfeeding [7]. Some authorities recommend discontinuing breastfeeding or the drug, considering the drug's importance to the mother [1].

Summary for Researchers

For researchers and drug developers, the key takeaways are:

- Risk-Benefit Profile: this compound carries a theoretical and class-based risk for cartilage damage and developmental toxicity. While human data is reassuring, the animal toxicology data from high-dose studies cannot be disregarded [1] [4].

- Clinical Guidance: Use during pregnancy is only justified when no safer alternative exists and the benefit clearly outweighs the risk [1] [2]. During lactation, use may be acceptable with caution, though some authoritative sources advise against it [1] [7].

- Research Gaps: A significant gap exists in human pharmacokinetic data during pregnancy and lactation, particularly after multiple doses. Long-term follow-up studies on prenatal fluoroquinolone exposure are also limited [1] [5].

References

- 1. This compound (Noroxin) Use During Pregnancy [drugs.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. This compound ophthalmic (Chibroxin) Use During Pregnancy [drugs.com]

- 4. Embryotoxic and Teratogenic Effects of this compound in ... [pmc.ncbi.nlm.nih.gov]

- 5. Safety of the new quinolones in pregnancy [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Drugs and Lactation Database (LactMed®) - NCBI [ncbi.nlm.nih.gov]

- 7. Effect of lactation on single-dose pharmacokinetics of ... [pmc.ncbi.nlm.nih.gov]

norfloxacin therapeutic uses urinary tract infections prostatitis

Clinical Efficacy and Recommended Use

The table below summarizes key clinical findings on norfloxacin's efficacy for different urological conditions.

| Condition | Patient Population | Dosage Regimen | Clinical/Bacteriologic Efficacy | Key Findings & Considerations |

|---|---|---|---|---|

| Uncomplicated UTI [1] | Adult women | 400 mg twice daily for 7-10 days | 100% clinical, 95.5% bacteriological | A standard, effective regimen. |

| Uncomplicated UTI [1] | Adult women | 800 mg once-daily for 7-10 days | 95.3% clinical, 92.0% bacteriological | Non-inferior to twice-daily dosing; may improve compliance. |

| Uncomplicated UTI [2] | Adult women | 400 mg twice-daily for 3 days | 91.9% bacteriological cure | Short-course therapy is effective. |

| Chronic Bacterial Prostatitis [3] | Men with infection refractory to other antibiotics | 400 mg twice daily for 28 days | 64% (9/14 patients) cured at 6+ months | Effective for cases not responding to trimethoprim-sulfamethoxazole or carbenicillin. |

| Chronic Bacterial Prostatitis [3] | Patients with E. coli | 400 mg twice daily for 28 days | 75% (9/12 patients) cured | This compound is effective against this common pathogen. |

| Chronic Bacterial Prostatitis [3] | Patients with Pseudomonas | 400 mg twice daily for 28 days | 0% (0/2 patients) cured | Not effective for prostatitis caused by Pseudomonas. |

| Chronic Bacterial Prostatitis [3] | Patients with prostatic calculi | 400 mg twice daily for 28 days | 60% (3/5 patients) cured | Can achieve cure in a majority of these difficult-to-treat cases. |

> Important Limitations: this compound is not effective for prostatitis caused by Pseudomonas [3]. Some regulatory agencies, like the European Medicines Agency, have restricted its use for complicated pyelonephritis as the benefits may not outweigh the risks [4].

Mechanism of Action and Experimental Insights

This compound's primary mechanism is inhibition of bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential for DNA replication, transcription, and repair [5]. This bactericidal action is highly specific to bacterial enzymes.

Beyond its direct antibacterial activity, this compound has demonstrated immunomodulatory effects in research. A study in cirrhotic rats showed that this compound reduces bacterial translocation from the gut, subsequently lowering levels of proinflammatory cytokines and decreasing aortic nitric oxide (NO) synthase expression and activity. This effect is mediated through the inhibition of the Akt signaling pathway [6]. The diagram below illustrates this pathway.

This compound reduces bacterial translocation and downstream signaling that leads to NO overproduction in cirrhosis [6].

Detailed Experimental Protocols

For reliable results in clinical studies, specific patient selection criteria and diagnostic methods are crucial.

Protocol for Chronic Bacterial Prostatitis [3]

- Patient Population: Men with chronic bacterial prostatitis confirmed by culture, with infections refractory to treatment with trimethoprim-sulfamethoxazole and/or carbenicillin.

- Dosage and Duration: 400 mg of this compound administered orally twice daily for 28 days.

- Key Efficacy Measures:

- Microbiological Cure: Demonstrated by negative cultures of prostatic fluid obtained both during therapy and post-therapy.

- Long-term Follow-up: Patients were monitored for at least 6 months to confirm sustained cure and absence of relapse with the original pathogen.

- Bacterial Susceptibility: All pathogens should be confirmed as susceptible to this compound prior to and following therapy.

Protocol for Uncomplicated UTI Clinical Trials [1] [2]

- Study Design: Double-blind, randomized controlled trials.

- Patient Population: Adult women with symptoms of UTI (e.g., dysuria, frequency) and confirmatory urinary sediment analysis.

- Comparative Regimens:

- Test Group: this compound 800 mg once daily.

- Control Group: this compound 400 mg twice daily.

- Treatment Duration: 7 to 10 days [1], or as short as 3 days in some studies [2].

- Efficacy Endpoints:

- Primary: Bacteriologic cure rate (eradication of original pathogen) and clinical resolution of symptoms, typically assessed at day 7 post-treatment.

- Secondary: Rates of adverse events and patient compliance.

Important Safety and Regulatory Considerations

This compound carries serious safety warnings. It is contraindicated in patients with a history of hypersensitivity to fluoroquinolones, tendonitis, or tendon rupture [4]. Serious adverse effects include:

- Tendon Damage: Tendonitis or tendon rupture (especially Achilles tendon), risk can extend for months after treatment and is increased with concomitant corticosteroid use [4].

- Peripheral Neuropathy: Irreversible nerve damage which can occur rapidly [4].

- Central Nervous System Effects: Insomnia, dizziness, and rarely, seizures or psychosis [4].

- QT Prolongation: May lead to cardiac arrhythmias [4].

- Other Effects: Clostridioides difficile-associated diarrhea and potential exacerbation of myasthenia gravis [4].

Regulatory agencies have restricted this compound use due to these risks. The European Medicines Agency recommends against its use for complicated pyelonephritis, and its use in uncomplicated UTIs is often reserved for when other antibiotics are unsuitable [4].

Conclusion for Research and Development

This compound remains a effective oral agent for uncomplicated UTIs and refractory chronic bacterial prostatitis caused by susceptible organisms, with research showing potential secondary immunomodulatory benefits. However, its clinical use is overshadowed by significant safety risks that have led to regulatory restrictions.

For researchers, the key focus should be on developing newer quinolones or combination therapies that retain this compound's efficacy against stubborn pathogens like those in the prostate, while overcoming its safety limitations and the challenge of bacterial resistance.

References

- 1. Efficacy and safety of this compound 800 mg once-daily versus ... [pubmed.ncbi.nlm.nih.gov]

- 2. Single-dose ciprofloxacin versus 3 days of this compound in ... [sciencedirect.com]

- 3. The Efficacy of this compound in the Treatment of... [ovid.com]

- 4. This compound [en.wikipedia.org]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. This compound reduces aortic NO synthases and ... [pubmed.ncbi.nlm.nih.gov]

Summary of HPLC Methods for Norfloxacin Analysis

| Method Feature | Stability-Indicating Method [1] [2] | Bioanalysis & Bioequivalence Method [3] | Combination Drug Analysis (this compound/Tylosin) [4] |

|---|---|---|---|

| Analytical Column | Phenomenex ODS C18 (250 x 4.6 mm, 5 µm) [1] | C18 column (e.g., Shim-Pak ODS, 250 x 4.6 mm, 5 µm) [3] | C18 column (e.g., Shimpack ODS, 250 x 4.6 mm) [4] |

| Mobile Phase | 20 mM Ammonium Formate : Acetonitrile (70:30), pH 4.0 [1] | Methanol : Buffer (0.05M Na₂HOP₄, pH 3.5) : Acetonitrile (30:30:40) [3] | Methanol : Acetonitrile (50:50, v/v) [4] |

| Detection | UV, 280 nm [1] | UV, 280 nm [3] | UV, 279 nm [4] |

| Flow Rate | 1.0 mL/min [1] | 1.0 mL/min [3] | 1.0 mL/min [4] |

| Injection Volume | Not Specified | 20 µL [3] | 20 µL [4] |

| Linearity Range | 10 - 150 µg/mL [1] | 30 - 200 ng/mL (in plasma) [3] | Varies by tissue (for this compound) [4] |

| Runtime | < 10 minutes [1] | Not Specified | ~10 minutes [4] |

| Key Application | Forced degradation studies; tablet analysis [1] | Pharmacokinetic and bioequivalence studies in human plasma [3] | Residue analysis in broiler chicken tissues (liver, kidney, muscle) [4] |

Detailed Experimental Protocols

Protocol 1: Stability-Indicating Method for Tablets

This method is validated per ICH guidelines and is suitable for stability studies and analyzing this compound in the presence of its degradation products [1].

Sample Preparation:

- For standard stock solution, accurately weigh about 10 mg of this compound reference standard.

- Transfer to a 10 mL volumetric flask, dissolve, and dilute to volume with the mobile phase to obtain a 1 mg/mL stock solution.

- For tablet assay, powder and weigh a portion of tablet powder equivalent to 10 mg of this compound.

- Transfer to a 10 mL volumetric flask, add about 7 mL of mobile phase, and sonicate for 10-15 minutes with shaking.

- Cool, dilute to volume with the mobile phase, and filter through a 0.45-µm membrane filter.

Chromatographic Conditions:

- Column: Phenomenex ODS C18 (250 x 4.6 mm, 5 µm) or equivalent [1].

- Mobile Phase: Prepare 20 mM ammonium formate buffer. Adjust the pH to 4.0 with formic acid. Mix this buffer with acetonitrile in a 70:30 ratio [1].

- Detection: UV at 280 nm [1].

- Flow Rate: 1.0 mL/min [1].

- Injection Volume: As per system suitability (e.g., 10-20 µL).

- Analysis: Run in isocratic mode. The typical retention time for this compound should be less than 10 minutes [1].

Method Validation:

- Specificity: Demonstrate by subjecting the drug to stress conditions (acid, base, oxidation, heat, light). The method should resolve the drug peak from degradation products [1].

- Linearity: Prepare standard solutions from 10 to 150 µg/mL. The correlation coefficient (R²) should be not less than 0.999 [1].

- Accuracy: Perform recovery studies at three levels (e.g., 80%, 100%, 120%) by spiking a pre-analyzed sample with known amounts of standard. Recovery should be close to 100% [1].

- Precision: Determine both repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should generally be less than 2% [1].

- Robustness: Evaluate the influence of small, deliberate variations in pH (±0.1), flow rate (±0.1 mL/min), and mobile phase composition (±2%) [1].

- Sensitivity: The method's LOD and LOQ were reported as 0.35 µg/mL and 1.16 µg/mL, respectively [1].

Protocol 2: Bioanalysis Method for Human Plasma

This method uses protein precipitation for sample cleanup and is designed for high sensitivity in pharmacokinetic studies [3].

Plasma Sample Preparation:

- Pipette 250 µL of plasma sample into a 2 mL polypropylene vial.

- Add 50 µL of internal standard (Ciprofloxacin, 4000 ng/mL) [3].

- Add 1 mL of a mixture of acetic acid and acetonitrile (exact ratio can be optimized) for protein precipitation [3].

- Vortex mix for 1 minute, then centrifuge at 3000-4000 x g for 5-10 minutes.

- Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the dry residue with 250 µL of the mobile phase.

- Transfer to an HPLC vial and inject 20 µL. Note: Protect all solutions and vials from light by wrapping in aluminum foil due to the photosensitivity of this compound [3].

Chromatographic Conditions:

Method Validation for Bioanalysis:

- A calibration curve in the range of 30 - 200 ng/mL should be constructed in plasma [3].

- The LOD for this method was found to be as low as 15 ng/mL, demonstrating high sensitivity [3].

- Accuracy and precision should be assessed using quality control (QC) samples at low, medium, and high concentrations within the calibration range [3].

Application Workflow

The following diagram illustrates the logical workflow for developing and applying an HPLC method for this compound analysis, from setup to data interpretation.

Key Considerations for Method Development

- Detection Mode Selection: While UV detection at 280 nm is robust and commonly used [1] [3], fluorescence detection can offer superior sensitivity and selectivity, especially for complex biological matrices, by minimizing interference from degradation products [2].

- Stability-Indicating Property: A core aspect of method development for drug substances is demonstrating that the method can accurately quantify the active ingredient in the presence of its degradation products. This requires forced degradation studies under stress conditions like acid, base, oxidation, heat, and light [1]. This compound is known to be photosensitive, forming degradates like ethylenediamine upon prolonged exposure to light [5].

- Sample Preparation for Complex Matrices: The choice of sample cleanup is critical.

- For tablets, simple dissolution and filtration often suffice [1].

- For biological fluids (plasma), protein precipitation with organic solvents like acetonitrile is effective [3].

- For tissue samples (liver, kidney, muscle), a more extensive process involving homogenization, solvent extraction, and multiple centrifugation and filtration steps is necessary to obtain a clean sample for injection [4].

Future Research Directions

The field of analytical chemistry is continuously evolving. While the methods described here are well-established, you may want to explore:

- UPLC/UHPLC Methods: Developing faster, high-resolution methods using ultra-performance liquid chromatography.

- Green Solvent Alternatives: Investigating more environmentally friendly solvents for the mobile phase without compromising performance.

- Advanced Detection: Coupling HPLC with Mass Spectrometry (LC-MS/MS) for unparalleled specificity and sensitivity in complex studies.

I hope these detailed application notes and protocols provide a solid foundation for your work on this compound analysis. Should you require further specifics on a particular application, feel free to ask.

Reference List

- Validation of a high-performance liquid chromatographic method for the determination of this compound and its application to stability studies. ScienceDirect. Discusses HPLC method validation and photo-stability study of this compound in solid dosage forms [5].

- Development and validation of simple colorimetric methods for the determination of this compound in formulations and biological samples. PMC. Describes spectrophotometric methods as alternatives to HPLC [6].

- Validation method for determining the concentration of this compound-tylosin in broiler chicken tissues using HPLC. PMC. Details an HPLC method for analyzing this compound in combination with another antibiotic in tissue matrices [4].

- Stability Indicating RP-HPLC Method Development and Validation of this compound. Academia.edu. Provides a comprehensive method for stability-indicating assay and forced degradation studies as per ICH guidelines [1].

- Quantitative Analysis of this compound in β-Cyclodextrin Inclusion Complexes-Development and Validation of a Stability-indicating HPLC Method. PubMed. Develops an HPLC method with fluorescence detection for analyzing this compound in inclusion complexes [2].

- Bioequivalence of this compound by HPLC-UV Method. SciELO. Outlines a sensitive HPLC-UV method for bioequivalence studies in human plasma [3].

References

- 1. (PDF) Stability Indicating RP- HPLC and... Method Development [academia.edu]

- 2. Quantitative Analysis of this compound in β-Cyclodextrin ... [pubmed.ncbi.nlm.nih.gov]

- 3. BIOEQUIVALENCE OF this compound BY HPLC-UV ... [scielo.cl]

- 4. Validation method for determining the concentration of ... [pmc.ncbi.nlm.nih.gov]

- 5. Validation of a high-performance liquid chromatographic ... [sciencedirect.com]

- 6. Development and validation of simple colorimetric methods ... [pmc.ncbi.nlm.nih.gov]

norfloxacin spectrophotometric determination colorimetric methods

Introduction to Norfloxacin Spectrophotometric Analysis

This compound is a broad-spectrum synthetic antibacterial agent from the fluoroquinolone class, primarily used to treat urinary tract infections and other bacterial diseases [1]. Its molecular structure enables it to form complexes and undergo redox reactions, making it suitable for spectrophotometric determination [2] [3].

Spectrophotometric methods are favored in pharmaceutical analysis due to their cost-effectiveness, simplicity, and accessibility compared to more complex techniques like HPLC [2]. These methods are particularly valuable for routine quality control in pharmaceutical formulations and clinical monitoring in biological samples.

The following sections provide detailed experimental protocols for three key spectrophotometric methods, their validation parameters, and practical applications.

Detailed Experimental Protocols

Method 1: Ferric-Phenanthroline Complex Formation (Method A)

1. Principle this compound reduces Fe(III) to Fe(II) in an acidic medium. The resulting Fe(II) forms a red-colored complex with 1,10-phenanthroline, which is measured at 511 nm [2] [3].

2. Reagents

- Fe(III) solution (0.002 M): Dissolve 0.054 g of FeCl₃·6H₂O in distilled water and dilute to 50 mL.

- 1,10-Phenanthroline solution (0.006 M): Dissolve 0.0594 g of 1,10-phenanthroline in 5 mL ethanol and dilute to 50 mL with distilled water.

- This compound stock solution (100 µg/mL): Dissolve 0.005 g of pure this compound in distilled water with heating (60°C), then dilute to 50 mL. Prepare fresh working standards by dilution [2] [4].

3. Procedure

- Pipette appropriate volumes of this compound working standard (1–30 µg/mL) into test tubes.

- Add 0.5 mL of 0.002 M Fe(III) solution and 1.5 mL of 0.006 M 1,10-phenanthroline solution.

- Heat the mixture at 100°C for 15 minutes in a water bath.

- Cool and dilute to 10 mL with distilled water.

- Measure the absorbance at 511 nm against a reagent blank [2].

4. Optimization

- Heating time and temperature: Maximum color development occurs at 100°C for 15 minutes [4].

- Fe(III) concentration: 0.002 M provides optimal reduction and complex formation [4].

The following diagram illustrates the reaction pathway and procedural workflow:

Method 2: Cerium(IV) Oxidation with Methyl Orange (Method B)

1. Principle this compound reduces Ce(IV) to Ce(III) in an acidic medium. The remaining Ce(IV) reacts with methyl orange, decreasing its color intensity, which is measured at 508 nm [2] [3].

2. Reagents

- Ce(IV) solution (3.0×10⁻³ M): Dissolve 0.0606 g of Ce(SO₄)₂·4H₂O in 50 mL of 2.5 M nitric acid and dilute to 50 mL with distilled water.

- Methyl orange solution (8×10⁻⁴ M): Dissolve 0.1304 g of methyl orange in distilled water and dilute to 50 mL.

- Nitric acid (2.5 M): Dilute 8.0 mL of concentrated nitric acid to 50 mL with distilled water.

- This compound stock solution (100 µg/mL): Prepared as in Method A [2] [4].

3. Procedure

- Pipette this compound working standard (1–15 µg/mL) into 10 mL volumetric flasks.

- Add 2.5 mL of 2.5 M nitric acid and 1.5 mL of 3.0×10⁻³ M Ce(IV) solution.

- Let stand for 15 minutes with occasional shaking.

- Add 1.5 mL of 8×10⁻⁴ M methyl orange solution and dilute to volume with distilled water.

- Measure the absorbance at 508 nm against a reagent blank [2] [3].

4. Optimization

- Reaction time: 15 minutes for complete oxidation of this compound.

- Acidity: 2.5 M nitric acid provides optimal reaction medium [2].

The following diagram illustrates this indirect determination method:

Method 3: Bromophenol Blue Ion-Pair Complex

1. Principle this compound forms a yellow-colored ion-pair complex with bromophenol blue in acetate buffer (pH 4.1), measurable at 416 nm [5].

2. Reagents

- Bromophenol blue solution: 0.1% w/v in methanol.

- Acetate buffer (pH 4.1): Prepare 0.1 M sodium acetate and adjust pH with acetic acid.

- This compound stock solution (100 µg/mL): Prepared as in previous methods.

3. Procedure

- Pipette this compound standard solution (5–150 µg/mL) into separatory funnel.

- Add 2 mL of acetate buffer (pH 4.1) and 2 mL of bromophenol blue solution.

- Shake well and allow layers to separate.

- Measure the absorbance of the organic layer at 416 nm against a reagent blank [5].

Method Validation and Performance Characteristics

All analytical methods must be validated to ensure reliability, accuracy, and precision. The following table compares the key performance characteristics of the described methods:

Table 1: Method Validation Parameters for this compound Spectrophotometric Determination

| Parameter | Fe(III)-Phenanthroline Method | Ce(IV)-Methyl Orange Method | Bromophenol Blue Method |

|---|---|---|---|

| Linear Range (µg/mL) | 1.0–30.0 [2] | 1.0–15.0 [2] | 5.0–150.0 [5] |

| Wavelength (nm) | 511 [2] | 508 [2] | 416 [5] |

| Correlation Coefficient (R²) | 0.9879 [2] | 0.9966 [2] | 0.9998 [5] |

| LOD (µg/mL) | 1.098 [2] | 2.875 [2] | Not specified |

| LOQ (µg/mL) | 1.111 [2] | 3.368 [2] | Not specified |

| Precision (% RSD) | <2% [2] | <2% [2] | <2% [5] |

Table 2: Applications and Advantages of Different Methods

| Method | Applications | Advantages | Limitations |

|---|---|---|---|

| Fe(III)-Phenanthroline | Pharmaceutical formulations [2] | Direct measurement, good sensitivity | Requires heating step |

| Ce(IV)-Methyl Orange | Pharmaceutical formulations, human plasma, urine [2] [3] | Applicable to biological samples, no heating | Indirect measurement, more steps |

| Bromophenol Blue | Pharmaceutical formulations [5] | Simple procedure, wide linear range | pH sensitivity |

Application to Real Samples

Pharmaceutical Formulations

- Tablet analysis: Weigh and powder twenty tablets. Transfer powder equivalent to 10 mg this compound to a 100 mL volumetric flask, add about 70 mL distilled water, sonicate for 15 minutes, and dilute to volume with distilled water. Filter, then dilute filtrate to obtain concentrations within working range [2].

- Recovery studies: Percentage recoveries ranged from 98.74% to 103.43% for both methods, indicating high accuracy without interference from excipients [2] [3].

Biological Samples (Method B only)

- Plasma/urine preparation: Mix 1 mL of sample with 6 mL of acetonitrile and 2.5 mL of standard this compound solution.

- Deproteinization: Centrifuge at 3500 rpm for 10 minutes.

- Dilution: Dilute the clear supernatant to 25 mL with distilled water.

- Analysis: Analyze appropriate aliquots using the Ce(IV)-Methyl Orange method [2].

- Recovery: Percentage recoveries ranged from 98.17% to 100.85%, demonstrating method suitability for biological samples [2].

Discussion & Analytical Considerations

The described methods offer cost-effective alternatives to HPLC for routine this compound determination. The Fe(III)-Phenanthroline method provides better sensitivity with lower LOD and LOQ values, while the Ce(IV)-Methyl Orange method offers the advantage of biological sample application [2].

For laboratories requiring simultaneous determination of multiple fluoroquinolones, multicomponent kinetic spectrophotometric methods with chemometrics provide an advanced solution, though they require specialized software and expertise [6].

When implementing these methods, consider that this compound is photosensitive [7]. Conduct analyses under controlled lighting and use amber-colored glassware when possible to prevent photodegradation.

Conclusion

These application notes provide detailed protocols for three spectrophotometric methods for this compound determination. The Fe(III)-Phenanthroline and Ce(IV)-Methyl Orange methods have been comprehensively validated according to scientific standards [2] [3], while the Bromophenol Blue method offers a simpler alternative for formulations [5].

The choice of method depends on specific needs: the Fe(III)-Phenanthroline method for sensitivity in pharmaceutical analysis, or the Ce(IV)-Methyl Orange method when biological sample application is required.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Development and validation of simple colorimetric methods for ... [bmcpharmacoltoxicol.biomedcentral.com]

- 3. Development and validation of simple colorimetric methods ... [pubmed.ncbi.nlm.nih.gov]

- 4. Creation and Approval of Affordable, Straight... | Research Square [researchsquare.com]

- 5. Spectrophotometric determination of this compound using ... [sciencedirect.com]

- 6. Multicomponent kinetic spectrophotometric of... determination [pubmed.ncbi.nlm.nih.gov]

- 7. Validation of a high-performance liquid chromatographic ... [sciencedirect.com]

Application Notes & Protocol: Norfloxacin Dissolution Testing

1. Objective To provide a standardized methodology for the in vitro dissolution testing of Norfloxacin tablets, in accordance with United States Pharmacopeia (USP) guidelines, ensuring consistent and reliable assessment of drug product quality and performance.

2. Scope This protocol applies to the quality control and development of this compound immediate-release tablet formulations.

3. Principle The dissolution test measures the rate and extent of this compound release from its solid dosage form under specified conditions. For immediate-release tablets, the test ensures that a sufficient amount of the drug is released within a defined timeframe, which is critical for its therapeutic efficacy.

4. Materials and Equipment

- Apparatus: USP Apparatus II (Paddle) [1].

- Dissolution Test Medium: Acetate buffer, pH 4.0 [2] [1]. The volume is typically 750 mL to 900 mL for official methods [3].

- Temperature: 37.0 ± 0.5 °C [2] [1].

- Paddle Speed: 50 rpm [2] [1].

- Standard and Sample Preparation: this compound USP Reference Standard and test tablet formulations.

5. Experimental Procedure

Protocol 1: Standard USP Method for Immediate-Release Tablets

This is the primary method derived from recent pharmacopeial studies [1].

- Medium Preparation: Prepare 750 mL of acetate buffer, pH 4.0. Degas the medium prior to use.

- Apparatus Setup: Place the medium in the vessel and allow it to equilibrate to 37.0 ± 0.5 °C. Set the paddle speed to 50 rpm.

- Introduction of Sample: Carefully place one this compound tablet in each vessel, ensuring it sinks to the bottom. Begin the test immediately.

- Sampling: Withdraw a 5 mL aliquot of the dissolution medium at the specified time point (t=30 minutes). Replace with an equal volume of fresh, pre-warmed medium to maintain a constant volume.

- Filtration: Filter the withdrawn sample immediately using a suitable filter (e.g., 0.45 µm porosity).

- Analysis: Analyze the filtered sample using a validated UV-Vis Spectrophotometer at a wavelength of 313 nm [2] or by HPLC with detection at 272 nm [4].

The following workflow summarizes the key stages of the testing process:

Protocol 2: Alternative Method for Specialized Studies

For studies requiring smaller medium volumes, such as drug-interaction experiments, the following validated method can be employed [3].

- Medium Volume: Use 100 mL of acetate buffer, pH 4.0.

- Apparatus and Conditions: Use USP Apparatus II (Paddle) at 37 °C and 50 rpm.

- Sampling and Analysis: Follow the same sampling, filtration, and analytical procedures outlined in Protocol 1.

Data Analysis and Acceptance Criteria

For each formulation, calculate the cumulative percentage of this compound released at the specified time point. The acceptance criteria for immediate-release tablets, as per USP, is that not less than 80% (Q) of the labeled amount of this compound should be dissolved within 30 minutes [1].

The table below summarizes the key parameters for the two dissolution methods:

| Parameter | Protocol 1: Standard USP Method [1] | Protocol 2: Low Volume Method [3] |

|---|---|---|

| Apparatus | USP II (Paddle) | USP II (Paddle) |

| Medium | Acetate buffer, pH 4.0 | Acetate buffer, pH 4.0 |

| Volume | 750 mL | 100 mL |

| Temperature | 37 ± 0.5 °C | 37 °C |

| Speed | 50 rpm | 50 rpm |

| Sampling Time | 30 minutes | As required by study design |

| Acceptance Criteria | NLT 80% in 30 minutes | Not specified (for research use) |

| Analysis | UV-Vis (313 nm) or HPLC | UV-Vis or HPLC |

Important Considerations for Researchers

- Formulation Impact: The choice of excipients and the manufacturing process can significantly affect dissolution. Studies show that batch-to-batch variability in the raw material's particle size can influence compaction and drug release [2]. Furthermore, extended-release formulations based on hydrophilic polymers like HPMC or PEO require a different, longer dissolution test to characterize the release profile, which can last up to 12 hours or more [4].

- Stability and Photodegradation: this compound is susceptible to photodegradation [4]. It is recommended to protect samples from light during analysis and storage. Film-coating of tablets is an effective strategy to prevent photodegradation in finished products [4].

- Quality Surveillance: Recent studies on marketed this compound tablets indicate that while most brands comply with pharmacopeial standards for weight, hardness, and assay, a significant number (2 out of 9 in one study) may fail the dissolution test [1]. This highlights the critical importance of rigorous in-house dissolution testing during formulation development and quality control.

References

- 1. In vitro comparative quality assessment of different brands ... [pmc.ncbi.nlm.nih.gov]

- 2. Effect of raw materials on the formulation of this compound ... [pharmtech.com]

- 3. Validation of a method to study the dissolution behaviour ... [academia.edu]

- 4. Formulation Development and Stability Studies of this compound ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Development of Norfloxacin Gastroretentive Floating Drug Delivery Systems

Introduction to Gastroretentive Floating Drug Delivery Systems (GRFDDS)

Gastroretentive floating drug delivery systems (GRFDDS) represent an advanced pharmaceutical approach designed to prolong gastric residence time, thereby enhancing the bioavailability of drugs with specific absorption windows in the upper gastrointestinal tract. These systems are particularly valuable for medications that exhibit poor colonic absorption, are unstable in intestinal fluids, or have solubility limitations at neutral to alkaline pH levels. The fundamental principle behind GRFDDS involves maintaining the dosage form in the stomach for extended periods, typically from 3 to 6 hours or more, allowing for sustained drug release and improved therapeutic outcomes. Floating systems achieve this through buoyancy mechanisms, often incorporating gas-generating agents that cause the formulation to float on gastric contents, preventing premature gastric emptying and ensuring the drug is released in the region of optimal absorption.

The development of GRFDDS for norfloxacin addresses significant pharmacokinetic limitations associated with conventional immediate-release formulations. With approximately 70% of an oral dose remaining unabsorbed, there is a compelling therapeutic and economic rationale for developing more efficient delivery systems. Additionally, the twice-daily dosing regimen required for conventional this compound formulations often leads to poor patient compliance, which can contribute to the development of bacterial resistance. By maintaining consistent plasma levels through sustained release and exploiting the drug's better absorption characteristics in the stomach, GRFDDS can potentially enhance clinical efficacy while simplifying dosing schedules.

This compound Properties and Rationale for GRFDDS

Key Pharmaceutical Characteristics of this compound

This compound is a broad-spectrum fluoroquinolone antibiotic with specific physicochemical and pharmacokinetic properties that make it an ideal candidate for gastroretentive floating delivery systems. The table below summarizes the critical characteristics that justify this approach:

Table 1: this compound properties supporting GRFDDS development

| Property | Characteristics | Implications for GRFDDS |

|---|---|---|

| Bioavailability | 30-40% [1] [2] | Significant opportunity for improvement through enhanced gastric retention |

| Plasma Half-life | 3-4 hours [1] [3] | Requires multiple daily dosing; ideal for sustained-release formulation |

| Absorption Window | Primarily in stomach and upper GI tract [1] [4] | Benefits from prolonged gastric residence time |

| Solubility Profile | pH-dependent; better solubility at acidic pH [1] [3] | Enhanced dissolution in gastric environment |

| Therapeutic Dose | 400 mg twice daily [1] [3] | High dose frequency supports need for sustained delivery |

Scientific Rationale for GRFDDS Development

The development of gastroretentive formulations for this compound is supported by several pharmacokinetic and biopharmaceutical considerations. This compound exhibits region-dependent absorption, with the stomach and upper small intestine serving as the primary sites for optimal drug absorption [1]. This characteristic creates an "absorption window" effect, whereby drug absorption significantly decreases in the lower gastrointestinal regions. Additionally, this compound demonstrates pH-dependent solubility, with substantially higher solubility in acidic environments (pH < 4) compared to neutral or alkaline conditions [3]. This property is attributed to the drug's amphoteric nature, containing both basic and acidic functional groups.

The short biological half-life (3-4 hours) of this compound necessitates multiple daily administrations to maintain therapeutic plasma concentrations [2]. This frequent dosing schedule often leads to suboptimal patient compliance, which not only compromises therapeutic outcomes but may also contribute to the development of bacterial resistance. Furthermore, the relatively low bioavailability (30-40%) of conventional this compound formulations indicates significant drug wastage, with approximately 60-70% of the administered dose not contributing to therapeutic effects [1] [2]. By developing a gastroretentive system that prolongs gastric residence time, formulators can address these limitations simultaneously—enhancing bioavailability, reducing dosing frequency, and potentially minimizing the development of resistance through more consistent drug delivery.

Formulation Strategies and Composition

Multiparticulate Pellet Systems